molecular formula C14H20O2 B1246241 Penienone

Penienone

Cat. No. B1246241
M. Wt: 220.31 g/mol
InChI Key: UBYAOVYCJUQGIG-FILRKKLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penienone is a natural product found in Penicillium with data available.

Scientific Research Applications

Inhibition of Plant Growth

Penienone, isolated from the culture filtrate of Penicillium sp. No. 13, has been identified to completely inhibit the hypocotyl elongation and root growth of lettuce seedlings at a concentration of 300 mg/l. Research by Kimura, Mizuno, Kawano, and Shimada (1999) discovered that the hydroxymethyl group in penienone is crucial for its significant inhibitory activity against the growth of lettuce seedlings (Kimura et al., 1999).

Asymmetric Synthesis of Penienone

Mahapatra, Bhunya, and Nanda (2009) achieved an asymmetric synthesis of penienone from (R)-5-hydroxymethyl-2-cyclohexenone using a linear strategy. Their method incorporated Lipase-PS-catalyzed enzymatic kinetic resolution and Julia–Kocienski olefination, followed by substrate-directed anionic hydroxymethylation (Mahapatra et al., 2009).

Tandem Synthesis and Total Synthesis

Peng and May (2022) explored a bisperfluorotoluyl-BINOL catalyzed conjugate addition for synthesizing chiral δ-substituted cyclohexenones with high yields and enantioselectivities. Their work included a four-step total synthesis of penienone, reducing the number of steps compared to previous syntheses (Peng & May, 2022).

properties

Product Name

Penienone

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-6-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-8-12-9-7-10-14(16)13(12)11-15/h4-8,10,12-13,15H,2-3,9,11H2,1H3/b5-4+,8-6+/t12-,13+/m1/s1

InChI Key

UBYAOVYCJUQGIG-FILRKKLKSA-N

Isomeric SMILES

CCC/C=C/C=C/[C@@H]1CC=CC(=O)[C@H]1CO

Canonical SMILES

CCCC=CC=CC1CC=CC(=O)C1CO

synonyms

penienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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